molecular formula C15H22N2O B5490313 N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide

N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide

Cat. No. B5490313
M. Wt: 246.35 g/mol
InChI Key: MNYCXYOFXVYTTL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide, also known as Etizolam, is a psychoactive drug that belongs to the thienodiazepine class. It is commonly used as an anxiolytic, sedative, and hypnotic medication. Etizolam is known for its fast onset of action and short duration of effects. The purpose of

Mechanism of Action

N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide acts on the gamma-aminobutyric acid (GABA) receptor system in the brain. It enhances the binding of GABA to the receptor, which results in an increase in the inhibitory effects of GABA on the central nervous system. This leads to a decrease in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide has been shown to have anxiolytic, sedative, and hypnotic effects. It has also been shown to have muscle relaxant and anticonvulsant properties. N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It has a fast onset of action and short duration of effects, which allows for more precise control of the experimental conditions. It is also relatively easy to administer and has a low risk of toxicity. However, there are also limitations to the use of N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide in lab experiments. Its effects can vary depending on the dose and route of administration, which can make it difficult to interpret the results. It also has the potential for abuse and dependence, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders and other related conditions. Further research is needed to determine the optimal dosing and administration methods for these applications. Another area of interest is the development of new compounds that target the GABA receptor system with greater specificity and efficacy. This could lead to the development of new treatments for a variety of neurological and psychiatric conditions. Finally, there is a need for more research on the long-term effects of N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide use, particularly with regard to its potential for abuse and dependence.

Synthesis Methods

N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide is synthesized by the reaction of 2-methyl-1-piperidinyl-carboxylic acid and 4-ethylphenyl magnesium bromide. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide has been widely used in scientific research for its anxiolytic and sedative effects. It has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. N-(4-ethylphenyl)-2-methyl-1-piperidinecarboxamide has also been used in animal models to study the effects of benzodiazepine receptor agonists on behavior and neurochemistry.

properties

IUPAC Name

N-(4-ethylphenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-13-7-9-14(10-8-13)16-15(18)17-11-5-4-6-12(17)2/h7-10,12H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCXYOFXVYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-methylpiperidine-1-carboxamide

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